Cas no 118129-60-5 (5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone)
5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone Chemical and Physical Properties
Names and Identifiers
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- 5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone
- 1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride
- 5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']-diisochromene-1,3,8,10-tetraone
- 1,7-dibromo-3,4:9,10-perylenetetracarboxylic acid dianhydride
- 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid 3,4:9,10-dianhydride
- 1,7-dibromoperylene-3,4,9,10-tetracarboxylic acid dianhydride
- 1,7-dibromoperylene-3,4:9,10-tetracarboxylic acid bisanhydride
- dibromoperylene-3,4,9,10-bis(dicarboxylic anhydride)
- 1,7-Dibromo-3,4,9,10-Tetracarboxylic Acid Dianhydride
- Perylo[3,4-cd:9,10-c,d]dipyran-1,3,8,10-tetrone, 5,12-dibromo-
- AK101251
- C24H6Br2O6
- 2958AA
- AX8232790
- D3871
- 5,1
- 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone
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- MDL: MFCD11870875
- Inchi: 1S/C24H6Br2O6/c25-13-5-12-16-10(22(28)32-24(12)30)4-2-8-18-14(26)6-11-15-9(21(27)31-23(11)29)3-1-7(19(15)18)17(13)20(8)16/h1-6H
- InChI Key: WPBVUAVIGWNDGT-UHFFFAOYSA-N
- SMILES: BrC1C=C2C(=O)OC(C3C=CC4C5=C(C=C6C(=O)OC(C7C=CC(C=1C=4C2=3)=C5C6=7)=O)Br)=O
Computed Properties
- Exact Mass: 547.85300
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 32
- Rotatable Bond Count: 0
- Complexity: 862
- Topological Polar Surface Area: 86.7
Experimental Properties
- Melting Point: 360°C(lit.)
- Boiling Point: 840.2℃/760mmHg
- PSA: 86.74000
- LogP: 5.88340
- λmax: 524(DMSO)(lit.)
5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone Security Information
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Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- Storage Condition:Keep in dark place,Inert atmosphere,2-8°C
5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019149620-5g |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 5g |
$289.43 | 2023-09-04 | |
| Alichem | A019149620-10g |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 10g |
$406.02 | 2023-09-04 | |
| Alichem | A019149620-25g |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 25g |
$690.10 | 2023-09-04 | |
| Ambeed | A136432-250mg |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 250mg |
$12.0 | 2025-02-21 | |
| Ambeed | A136432-1g |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 1g |
$15.0 | 2025-02-21 | |
| Ambeed | A136432-5g |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 5g |
$68.0 | 2025-02-21 | |
| Ambeed | A136432-25g |
5,12-Dibromoanthra[2,1,9-def:6,5,10-d'e'f']diisochromene-1,3,8,10-tetraone |
118129-60-5 | 95% | 25g |
$257.0 | 2025-02-21 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY055311-0.25g |
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride |
118129-60-5 | 95% | 0.25g |
¥251.0 | 2023-09-15 | |
| Apollo Scientific | OR55149-1g |
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride |
118129-60-5 | >95% | 1g |
£22.00 | 2024-08-03 | |
| Apollo Scientific | OR55149-5g |
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic dianhydride |
118129-60-5 | >95% | 5g |
£108.00 | 2024-08-03 |
5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone Suppliers
5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone Related Literature
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Additional information on 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone
Introduction to 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone (CAS No. 118129-60-5) and Its Emerging Applications in Chemical Biology
The compound 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone, identified by the CAS number 118129-60-5, represents a fascinating molecular entity within the realm of polycyclic aromatic hydrocarbons (PAHs) and their derivatives. This intricate structure, characterized by a unique fusion of anthracene and diisoindole moieties with multiple bromine substituents and ketone functionalities, has garnered significant attention in recent years due to its distinct electronic and steric properties. The presence of multiple bromine atoms not only enhances its lipophilicity but also introduces tunable reactivity, making it a promising candidate for various applications in chemical biology and medicinal chemistry.
Recent advancements in the field of supramolecular chemistry and materials science have highlighted the potential of such brominated PAH derivatives as building blocks for designing novel functional materials. The 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone structure exhibits a rigid framework that can serve as a scaffold for constructing complex architectures with tailored photophysical properties. For instance, its extended π-conjugation system makes it an attractive candidate for applications in organic electronics and optoelectronic devices. Researchers have demonstrated that this compound can be incorporated into organic semiconductors to enhance charge transport efficiency and improve device performance.
In the realm of chemical biology, the unique reactivity of 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone has been explored in the development of bioactive molecules. The bromine atoms serve as handles for further functionalization via cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These reactions allow for the introduction of diverse substituents at specific positions on the molecule, enabling the synthesis of customized ligands for protein targeting and drug discovery. Preliminary studies have shown that certain derivatives of this compound exhibit inhibitory activity against specific enzymatic targets relevant to diseases such as cancer and inflammation.
The tetraone functionality in the 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone structure also contributes to its versatility as a chemical probe. The electron-withdrawing nature of the ketones can modulate the reactivity of adjacent aromatic rings or functional groups. This feature has been exploited in photodynamic therapy (PDT) applications where the compound acts as a photosensitizer upon irradiation with light. The generation of reactive oxygen species (ROS) upon photoexcitation can lead to targeted cell killing in medical treatments. Ongoing research is focused on optimizing the photophysical properties of this compound to improve its efficacy as a photosensitizer while minimizing side effects.
Another area where 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone (CAS No. 118129-60-5) shows promise is in the field of molecular recognition and sensing. The rigid scaffold combined with multiple functionalizable sites allows for the design of receptors that can selectively bind to small molecules or biomolecules. Such systems have applications in diagnostic assays and biosensors where high selectivity and sensitivity are crucial. For example, researchers have developed sensor arrays based on this compound that can detect specific analytes by changes in fluorescence or absorbance properties upon binding events.
The synthesis of 5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8,10-tetraone presents both challenges and opportunities due to its complex structure。 While traditional synthetic routes involving bromination and cyclization reactions have been reported, recent advances in transition-metal catalysis have opened up new avenues for constructing this molecule with higher efficiency and selectivity。 For instance, palladium-catalyzed cross-coupling reactions between appropriately substituted precursors can be used to build the diisoindole core with minimal byproducts。 These methods not only improve yield but also allow for easier functionalization at later stages。
In conclusion,5,12-Dibromoanthra2,1,9-def:6,5,10-d'e'f'diisochromene-1,3,8،10-tetraone (CAS No. 118129-60-5) is a versatile molecular entity with significant potential across multiple disciplines including materials science、chemical biology、and medicinal chemistry。 Its unique structural features enable applications ranging from organic electronics to drug discovery and biosensing。 As research continues to uncover new synthetic strategies and biological functions associated with this compound,” it is likely that its importance will only grow in the coming years。
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